N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide
CAS No.:
Cat. No.: VC15718128
Molecular Formula: C21H18Cl3N3OS
Molecular Weight: 466.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18Cl3N3OS |
|---|---|
| Molecular Weight | 466.8 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H18Cl3N3OS/c22-21(23,24)19(27-20(29)25-16-10-2-1-3-11-16)26-18(28)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,19H,13H2,(H,26,28)(H2,25,27,29) |
| Standard InChI Key | OUFSESIJWLEOSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Introduction
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide is a complex organic compound belonging to the class of naphthalenes. It features a unique structure combining elements of anilines and naphthyl derivatives, making it of interest in medicinal chemistry and agricultural applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the available literature, but it is a derivative of naphthalene compounds.
-
Molecular Weight: Approximately 404.7 g/mol.
Potential Applications
This compound is a candidate for further research in both agricultural and pharmaceutical applications, particularly where modulation of plant growth or biological activity is desired. Its unique structure suggests potential biological activity, although specific applications have not been extensively explored in the literature.
Table: General Information on N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide
| Property | Description |
|---|---|
| Chemical Class | Naphthalene derivative |
| Molecular Weight | Approximately 404.7 g/mol |
| Synthesis | Multi-step organic reactions |
| Applications | Potential in medicinal chemistry and agriculture |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume